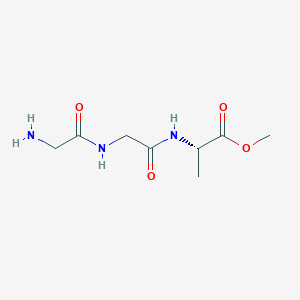

Methyl glycylglycyl-L-alaninate

Description

Methyl glycylglycyl-L-alaninate is a synthetic tripeptide derivative consisting of glycine (Gly), glycine (Gly), and L-alanine (Ala), with a methyl ester group at the carboxyl terminus. This compound is structurally characterized by the sequence Gly-Gly-Ala-OCH₃. Its molecular formula is C₈H₁₅N₃O₅, and it belongs to the class of peptide esters.

Properties

Molecular Formula |

C8H15N3O4 |

|---|---|

Molecular Weight |

217.22 g/mol |

IUPAC Name |

methyl (2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]propanoate |

InChI |

InChI=1S/C8H15N3O4/c1-5(8(14)15-2)11-7(13)4-10-6(12)3-9/h5H,3-4,9H2,1-2H3,(H,10,12)(H,11,13)/t5-/m0/s1 |

InChI Key |

ZCRRYFHHDCGFOL-YFKPBYRVSA-N |

Isomeric SMILES |

C[C@@H](C(=O)OC)NC(=O)CNC(=O)CN |

Canonical SMILES |

CC(C(=O)OC)NC(=O)CNC(=O)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl glycylglycyl-L-alaninate can be synthesized through a series of peptide coupling reactions. One common method involves the use of protected amino acids and coupling agents such as carbodiimides. The general steps include:

Protection of Functional Groups: Protect the amino and carboxyl groups of the amino acids to prevent unwanted side reactions.

Coupling Reaction: Use a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of peptide bonds between the amino acids.

Deprotection: Remove the protecting groups to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale peptide synthesis techniques. Automated peptide synthesizers are often employed to ensure high purity and yield. The process typically includes:

Solid-Phase Peptide Synthesis (SPPS): This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.

Purification: High-performance liquid chromatography (HPLC) is used to purify the synthesized peptide.

Characterization: Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Key Structural and Functional Differences

Key Observations :

- Peptide vs. Terpene Esters: this compound shares esterification with diterpene methyl esters (e.g., sandaracopimaric acid methyl ester), which enhances lipid solubility.

Stability and Reactivity

- Enzymatic Stability: The methyl ester group may confer resistance to carboxypeptidases, a feature observed in other peptide esters (e.g., methyl palmitate in plant resins) . Non-esterified peptides like glycyl-L-alanine are more susceptible to enzymatic hydrolysis .

- Thermal Stability: Methyl esters of amino acids (e.g., methyl isostearate) exhibit higher thermal stability than free acids, suggesting similar behavior for this compound .

Analytical Profiles

Table 2: Chromatographic and Spectroscopic Data (Inferred from Analogs)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.